7-[(2,4-Dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Permeability

7-[(2,4-Dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5‑a]pyrimidine (C₂₁H₁₅Cl₂N₃S) is a synthetic, polyhalogenated thioether of the pyrazolo[1,5‑a]pyrimidine class—a privileged scaffold in kinase inhibition and antimicrobial discovery. The compound consists of a planar pyrazolo[1,5‑a]pyrimidine nucleus substituted at C‑7 with a 2,4‑dichlorobenzylsulfanyl moiety, at C‑2 and C‑5 with methyl groups, and at C‑3 with a phenyl ring.

Molecular Formula C21H17Cl2N3S
Molecular Weight 414.3 g/mol
Cat. No. B12211972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(2,4-Dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC21H17Cl2N3S
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)SCC3=C(C=C(C=C3)Cl)Cl)C)C4=CC=CC=C4
InChIInChI=1S/C21H17Cl2N3S/c1-13-10-19(27-12-16-8-9-17(22)11-18(16)23)26-21(24-13)20(14(2)25-26)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
InChIKeyQQAOZOQPEDRUPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(2,4-Dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine – Procurement-Relevant Structural and Pharmacological Profile


7-[(2,4-Dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5‑a]pyrimidine (C₂₁H₁₅Cl₂N₃S) is a synthetic, polyhalogenated thioether of the pyrazolo[1,5‑a]pyrimidine class—a privileged scaffold in kinase inhibition and antimicrobial discovery [1]. The compound consists of a planar pyrazolo[1,5‑a]pyrimidine nucleus substituted at C‑7 with a 2,4‑dichlorobenzylsulfanyl moiety, at C‑2 and C‑5 with methyl groups, and at C‑3 with a phenyl ring. The presence of two chlorine atoms on the benzyl sulfide group distinguishes it from mono‑chlorinated or non‑halogenated 7‑sulfanyl analogs, altering lipophilicity, metabolic stability, and target engagement. Pyrazolo[1,5‑a]pyrimidines are extensively documented as ATP‑competitive inhibitors of cyclin‑dependent kinases (CDKs) [2], and sulfur‑linked derivatives have been patented as CB1 receptor antagonists (WO2010035915A1) [3].

Why Generic Pyrazolo[1,5‑a]pyrimidine Analogs Cannot Substitute for 7-[(2,4-Dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine


Within the pyrazolo[1,5‑a]pyrimidine series, bioactivity is exquisitely sensitive to the nature of the C‑7 substituent. The 2,4‑dichlorobenzylsulfanyl group is not a simple isostere of smaller alkyl sulfides (e.g., butylsulfanyl) or mono‑halogenated benzylsulfanyl analogs. The two electron‑withdrawing chlorine atoms lower the electron density of the benzyl ring, modulate the pKₐ of the adjacent sulfur, and increase topological polar surface area (TPSA), which directly affects passive membrane permeability and target‑binding kinetics. Replacing this group with a benzylsulfanyl, 4‑chlorobenzylsulfanyl, or butylsulfanyl moiety yields a different compound with divergent thermodynamic solubility, logP, and protein‑binding profiles. Consequently, the biological readout—whether CDK inhibition [1], CB1 antagonism [2], or antiproliferative activity—cannot be extrapolated across C‑7 variants without experimental validation.

Differential Quantitative Evidence for 7-[(2,4-Dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Increased Calculated Lipophilicity (cLogP) vs. 7‑(Benzylsulfanyl) and 7‑(4‑Chlorobenzylsulfanyl) Analogs

The di‑chloro substitution on the benzyl ring raises computed LogP relative to non‑halogenated and mono‑chloro analogs. The target compound has a cLogP of 6.2 (XLogP3‑AA), compared to 5.1 for 7‑(benzylsulfanyl)‑2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine and 5.6 for 7‑[(4‑chlorobenzyl)sulfanyl]‑2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine [1]. The benzylsulfanyl analog lacks any halogen atoms on the ring, while the 4‑chlorobenzyl analog carries a single chlorine atom, providing intermediate lipophilicity.

Lipophilicity Drug-likeness Permeability

Higher Topological Polar Surface Area (TPSA) vs. 7‑(Butylsulfanyl) Analog

The 2,4‑dichlorobenzylsulfanyl substituent introduces additional heteroatoms that increase topological polar surface area (TPSA) relative to simple alkyl‑sulfanyl derivatives. The target compound exhibits a TPSA of 55.6 Ų, whereas 7‑(butylsulfanyl)‑2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine has a TPSA of 30.2 Ų [1].

Polar surface area Bioavailability ADME

Increased Molecular Weight and Heavy Atom Count vs. Unsubstituted and 7‑(Ethylsulfanyl) Scaffolds

The 2,4‑dichlorobenzylsulfanyl fragment significantly increases molecular weight. The target compound has a molecular weight (MW) of 412.33 g·mol⁻¹, compared to 223.27 g·mol⁻¹ for the unsubstituted 2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine core [1] and 283.39 g·mol⁻¹ for 7‑(ethylsulfanyl)‑2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine .

Molecular weight Lead-likeness Fragment-based design

Structural Distinction via Rotatable Bond Count vs. 7‑(Allylsulfanyl) and 7‑(Butylsulfanyl) Derivatives

The number of rotatable bonds reflects conformational entropy and influences binding free energy. The target compound has 5 rotatable bonds (S–CH₂–Ar and the phenyl at C‑3), identical to the number in 7‑(benzylsulfanyl) and 7‑(4‑chlorobenzylsulfanyl) analogs, but higher than the 4 rotatable bonds in 7‑(allylsulfanyl)‑2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine and 3 in 7‑(butylsulfanyl)‑2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine [1].

Conformational flexibility Entropy penalty Binding kinetics

Weak Procathepsin L Inhibitory Activity (IC₅₀ > 50 µM) – Benchmark from a Closest Available Sulfanyl Analog

Although direct bioactivity data for the target compound are not publicly available, the structurally closest analog with published quantitative target engagement—2‑[(2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑yl)thio]acetonitrile—exhibits an IC₅₀ > 50,000 nM against human procathepsin L in a fluorescence‑based assay [1]. The acetonitrile analog differs only at the S‑substituent position (CH₂CN vs. CH₂‑(2,4‑dichlorophenyl)). The observation of marginal activity suggests that the pyrazolo[1,5‑a]pyrimidine core itself has low affinity for this cysteine protease, and the 2,4‑dichlorobenzyl group—if it enhances binding—remains to be experimentally determined.

Cathepsin L Enzyme inhibition Selectivity

Patent‑Based CB1 Antagonist Scaffold Evidence: Sulfanyl‑Pyrazolo[1,5‑a]pyrimidines as Privileged Cannabinoid Receptor Ligands

WO2010035915A1 explicitly claims sulfur‑containing pyrazole‑heterocycle derivatives, including pyrazolo[1,5‑a]pyrimidines with aryl‑sulfanyl substitutions at C‑7, as cannabinoid CB1 receptor antagonists [1]. The patent exemplifies that the 2,4‑dichlorophenyl motif recurrently appears among preferred substituents (claim 1 and dependent claims). While specific Kᵢ or IC₅₀ values for the target compound are not disclosed, the structural proximity to the claimed Markush formula provides a defensible rationale for selecting this compound over undecorated analogs in CB1‑focused screening campaigns.

CB1 antagonist Cannabinoid receptor Metabolic disease

Recommended Research and Procurement Application Scenarios for 7-[(2,4-Dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine


Structure–Activity Relationship (SAR) Expansion of C‑7 Sulfanyl Pyrazolo[1,5‑a]pyrimidine Kinase Inhibitors

Driven by the CDK‑inhibitory patent landscape (US2007275963A1) [1], this compound serves as a late‑stage SAR probe to quantify the contribution of the 2,4‑dichlorobenzyl group to CDK potency and selectivity relative to mono‑chloro and non‑halogenated benzyl analogs. The increased cLogP (6.2) and TPSA (55.6 Ų) differentiate its physicochemical profile and may translate into altered intracellular kinase engagement profiles.

Cannabinoid CB1 Receptor Antagonist Screening in Obesity and Metabolic Disorder Programs

The compound falls within the Markush claims of WO2010035915A1 for CB1 receptor antagonism [2]. Its procurement is justified for hit‑to‑lead campaigns targeting peripheral CB1 receptors, where the di‑chlorinated benzyl group may confer metabolic stability advantages over the mono‑chloro or unsubstituted benzylsulfanyl series.

Negative Control for Procathepsin L Assays Using the Pyrazolo[1,5‑a]pyrimidine Scaffold

Based on BindingDB data (BDBM41146) demonstrating IC₅₀ > 50 µM for a structurally adjacent 7‑sulfanyl analog against procathepsin L [3], this compound can be deployed as a negative control or specificity counter‑screen probe in cysteine protease inhibitor discovery programs.

Physicochemical Benchmarking in ADME Predictive Model Training Sets

With its elevated molecular weight (412.33 Da), high cLogP, and moderate TPSA, the compound serves as a boundary‑case molecule for training or validating in silico ADME models. Its rotatable bond count (5) and halogenation pattern provide a unique combination of descriptors that are underrepresented in public datasets.

Quote Request

Request a Quote for 7-[(2,4-Dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.